molecular formula C15H16N2O3 B2860082 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid CAS No. 929815-50-9

1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B2860082
CAS No.: 929815-50-9
M. Wt: 272.304
InChI Key: LXZFFMMSVXBBNB-UHFFFAOYSA-N
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Description

1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its therapeutic effects .

Comparison with Similar Compounds

1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which combines the indole moiety with a piperidine carboxylic acid, offering distinct biological activities and applications .

Properties

IUPAC Name

1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14(17-7-1-2-12(9-17)15(19)20)11-4-3-10-5-6-16-13(10)8-11/h3-6,8,12,16H,1-2,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZFFMMSVXBBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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